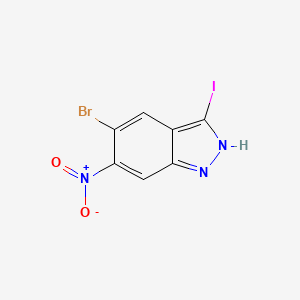
5-bromo-3-iodo-6-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a suitable indazole derivative, followed by nitration. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reactivity of the halogen and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and conditions is crucial to minimize byproducts and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-6-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of 5-bromo-3-iodo-6-amino-1H-indazole.
Oxidation: Formation of compounds with additional oxygen-containing functional groups.
Scientific Research Applications
5-Bromo-3-iodo-6-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-6-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and potential to form reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole
- 3-Iodo-1H-indazole
- 6-Nitro-1H-indazole
Comparison
5-Bromo-3-iodo-6-nitro-1H-indazole is unique due to the presence of all three substituents (bromine, iodine, and nitro group) on the indazole ring. This combination can significantly influence its chemical reactivity and biological activity compared to compounds with only one or two of these substituents. The specific arrangement of these groups can also affect its binding affinity and selectivity towards biological targets.
Properties
Molecular Formula |
C7H3BrIN3O2 |
|---|---|
Molecular Weight |
367.93 g/mol |
IUPAC Name |
5-bromo-3-iodo-6-nitro-2H-indazole |
InChI |
InChI=1S/C7H3BrIN3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11) |
InChI Key |
VVZBHDKPVHQUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)I)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
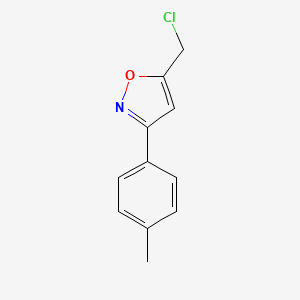
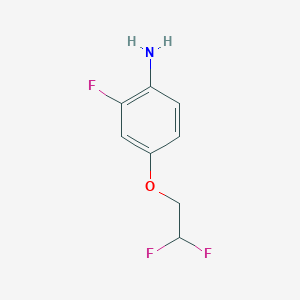


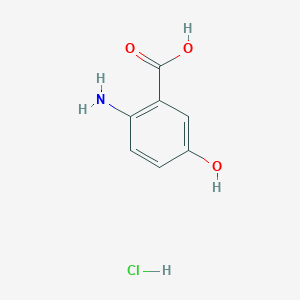

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
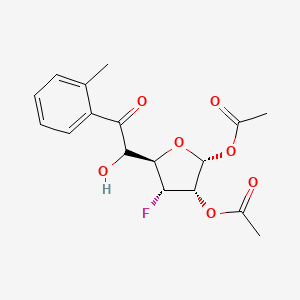
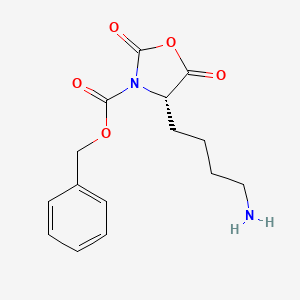

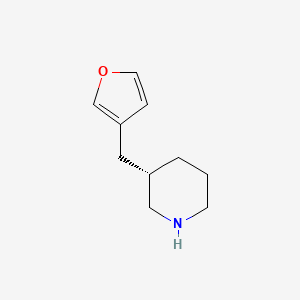
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

